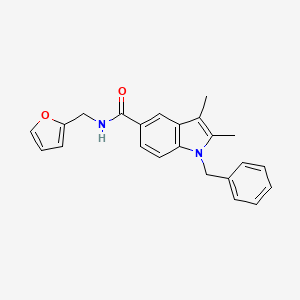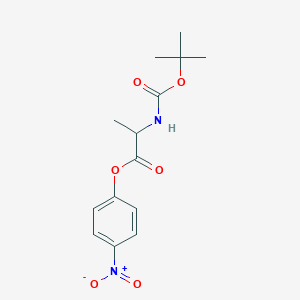
1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide
Overview
Description
1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as Compound 29, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of different diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 29 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in the development and progression of different diseases. It has been shown to inhibit the activity of NF-κB, a protein that plays a critical role in the regulation of inflammation and immune response. In addition, it has been found to inhibit the activity of HDAC6, an enzyme that is involved in the development of cancer.
Biochemical and Physiological Effects
This compound 29 has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the development of inflammation. It has also been found to induce apoptosis, a process that leads to the death of cancer cells. In addition, it has been shown to inhibit the replication of different viruses, including HIV and influenza.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 29 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound 29 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 29. One direction is to study its potential use in the treatment of different autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its use as an anti-viral agent against different viruses, including SARS-CoV-2. In addition, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound 29 is a novel small molecule that has shown promising results in various scientific studies. It has the potential to be used in the development of new drugs for the treatment of different diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Finally, several future directions for the research on this compound 29 have been identified, which will contribute to the development of new therapies for different diseases.
Scientific Research Applications
1-benzyl-N-(2-furylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 29 has been extensively studied for its potential use in the development of new drugs for the treatment of different diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-17(2)25(15-18-7-4-3-5-8-18)22-11-10-19(13-21(16)22)23(26)24-14-20-9-6-12-27-20/h3-13H,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHGTSBJBRRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CC=CO3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3555807.png)
![N-(2-methoxy-4-{[(phenylthio)acetyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B3555813.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3555818.png)
![N-(4-hydroxyphenyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3555820.png)
![3-[5-(2-nitrophenyl)-2-furyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B3555826.png)
![methyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B3555832.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3555837.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2-phenylacetamide)](/img/structure/B3555857.png)
![dimethyl 5-({[(3-chlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555864.png)
![dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555868.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3555897.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555902.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555904.png)